2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride
Description
2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a phenyl group at the 1-position and an ethanimidamide moiety linked via an oxygen atom at the 3-position. The hydrochloride salt enhances its solubility and stability. The molecular formula is C₁₀H₁₂ClN₅O (calculated molecular weight: 253.69 g/mol).
Properties
CAS No. |
317821-97-9 |
|---|---|
Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.69 g/mol |
IUPAC Name |
[1-amino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethylidene]azanium;chloride |
InChI |
InChI=1S/C10H11N5O.ClH/c11-9(12)6-16-10-13-7-15(14-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12);1H |
InChI Key |
YOHULJCKTRUVBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for ether synthesis, particularly for acid-sensitive substrates. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, the triazole-3-ol couples with 2-hydroxyethanimidamide:
$$
\text{Triazol-3-ol} + \text{HOCH}2\text{C(=NH)NH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Conditions :
Photoredox-Mediated Alkylation
Visible light photocatalysis (e.g., Ir(ppy)$$_3$$) enables C–O bond formation under mild conditions. This method avoids strong bases and high temperatures, leveraging single-electron transfer (SET) mechanisms:
$$
\text{Triazol-3-ol} + \text{ClCH}2\text{C(=NH)NH}2 \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Target Compound}
$$
Advantages :
Cyclocondensation Approaches
Incorporating the ethanimidamide group during triazole synthesis streamlines production. Reacting phenylhydrazine with 2-cyanoethoxyacetamide in acetic acid yields the target compound directly:
$$
\text{PhNHNH}2 + \text{NCCH}2\text{OCH}2\text{C(=O)NH}2 \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$
Challenges :
- Regioselectivity : Competing formation of 1,2,3-triazole isomers.
- Yield : 50–55% due to byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated aromatics.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated aromatics, copper sulfate pentahydrate, sodium ascorbate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazoles have been studied for their ability to inhibit the growth of various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Antimicrobial Properties
Triazole derivatives have also shown promise as antimicrobial agents. Studies have demonstrated that 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for developing new antibiotics.
Anticancer Potential
The compound's potential in cancer therapy is being explored due to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit specific pathways involved in cell proliferation and survival, making it a subject of interest for further investigation in oncology.
Agricultural Applications
Pesticidal Activity
Triazole compounds are widely recognized for their use in agriculture as fungicides and insecticides. The compound under discussion has been evaluated for its efficacy against various agricultural pests and diseases, contributing to integrated pest management strategies.
Plant Growth Regulation
Some studies suggest that triazole derivatives may influence plant growth by modulating hormonal pathways. This property could be harnessed to enhance crop yield and resistance to environmental stressors.
Case Study 1: Antifungal Efficacy
In a study published in Journal of Fungal Biology, researchers tested a series of triazole derivatives, including this compound, against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Activity
A comprehensive study examined the antimicrobial effects of triazole compounds on various bacterial strains. The findings revealed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with an MIC comparable to leading antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The compound may also interact with enzymes and receptors involved in microbial and fungal growth, thereby exhibiting antimicrobial and antifungal activities.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs include derivatives with variations in the heterocyclic core or substituents (Table 1).
Table 1: Structural Comparison of Analogs
Key Observations :
- Heterocyclic Core : The 1,2,4-triazole in the target compound offers metabolic stability compared to imidazole (prone to oxidation) and oxadiazole (less aromatic) .
- Substituents: The phenyl group enhances lipophilicity, while the ethanimidamide hydrochloride improves aqueous solubility.
Reactivity Differences :
- Triazoles (target) undergo electrophilic substitution at the 5-position, whereas imidazoles react at the 2- or 4-positions.
- The ethanimidamide group in the target compound may participate in hydrogen bonding, unlike the ester group in the oxadiazole analog .
Physicochemical Properties
- Solubility: The hydrochloride salt improves water solubility compared to non-ionic analogs (e.g., oxadiazole ester in ).
- Lipophilicity : The phenyl group increases logP relative to the methoxybenzyl imidazole .
- Stability : Triazoles are resistant to hydrolysis under physiological conditions, whereas imidazoles may degrade via oxidative pathways.
Biological Activity
The compound 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is pivotal in its biological interactions.
Research indicates that triazole compounds often exert their effects through the inhibition of specific enzymes or pathways. For instance:
- Inhibition of Hsp90 : Similar triazole derivatives have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stabilization of numerous oncoproteins. The inhibition leads to apoptosis in cancer cells by disrupting cell cycle regulation and promoting pro-apoptotic signals .
Anticancer Activity
Several studies have demonstrated the anticancer potential of triazole derivatives. For example:
- A derivative similar to this compound exhibited an IC50 value of 0.71 nM against Hsp90α. This indicates a strong inhibitory effect that can lead to significant tumor growth suppression in xenograft models .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties:
- Compounds within this class have shown effectiveness against various fungal pathogens. The mechanism typically involves the disruption of ergosterol synthesis in fungal cell membranes.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of a related triazole compound on human cancer cell lines (LoVo and SW620). The results indicated:
- Cell Cycle Arrest : The compound induced G1/S phase arrest.
- Apoptosis Induction : It increased the expression of pro-apoptotic proteins (Bax and cleaved-caspase 3) while decreasing anti-apoptotic protein Bcl-2 levels.
This suggests that similar mechanisms may be present in this compound, warranting further investigation into its anticancer properties .
Case Study 2: Antifungal Activity
Another study focused on a related triazole compound's antifungal activity against Candida species. The findings revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
This highlights the potential for this compound to serve as an antifungal agent.
Data Tables
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Method A () | Method B () |
|---|---|---|
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Catalyst | Glacial acetic acid | Triethylamine |
| Reaction Time | 4 hours | 28 hours |
| Yield | 60–70% | 45–55% |
Q. Key Considerations :
- Method A favors shorter reaction times but may require higher purity starting materials.
- Method B uses THF for better solubility of hydrophobic intermediates but demands longer reflux periods .
What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Basic Research Focus
Structural elucidation requires:
- NMR Spectroscopy : H and C NMR to confirm the triazole ring, ethanimidamide backbone, and phenyl group.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 276.08).
- X-ray Crystallography : For absolute configuration determination. Use SHELX () for refinement and ORTEP-III () for graphical representation.
Q. Advanced Application :
- Challenge : Ambiguity in proton assignments due to tautomerism in the triazole ring.
- Resolution : Variable-temperature NMR or deuterium exchange experiments to stabilize tautomeric forms .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
Q. Table 2: Bioactivity Contradiction Analysis Framework
Recommendation : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
What computational strategies are employed to predict the reactivity or interaction of this compound?
Q. Advanced Research Focus
- Molecular Docking : Screen against target proteins (e.g., fungal CYP51) using AutoDock Vina.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
- SAR Studies : Compare with analogs () to optimize the ethanimidamide moiety for hydrogen bonding.
Case Study :
DFT calculations on the triazole ring’s electron density revealed preferential protonation at N4, explaining its stability in acidic conditions .
What are the critical safety considerations when handling this hydrochloride salt in experimental settings?
Q. Basic Research Focus
Q. Emergency Protocols :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Fire Hazards : Use CO extinguishers; avoid water due to HCl release ().
Q. Advanced Research Focus
- pH Stability : The ethanimidamide group hydrolyzes in strongly acidic/basic conditions.
- Mitigation : Use buffered solutions (pH 6–8) for biological assays.
- Thermal Stability : Decomposition above 150°C (TGA data). Avoid autoclaving; sterile-filter solutions instead.
Experimental Design Tip : Pre-incubate the compound at assay-specific pH/temperature and monitor degradation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
